3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-27-16-11-15(12-17(28-2)18(16)29-3)20(26)24-22(8-5-4-6-9-22)21-23-19(25-30-21)14-7-10-31-13-14/h7,10-13H,4-6,8-9H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUXDRMFSYBDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting with the preparation of the core structures, such as the trimethoxybenzamide and the thiophene-oxadiazole moiety. The key steps include:
Formation of Trimethoxybenzamide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the benzamide.
Synthesis of Thiophene-Oxadiazole: This involves the cyclization of a thiophene carboxylic acid derivative with hydrazine and subsequent reaction with an appropriate nitrile to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the thiophene-oxadiazole moiety with the trimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxadiazole ring would yield amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit various molecular targets such as tubulin and heat shock proteins.
Biological Research: It is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Heat Shock Protein Inhibition: It inhibits heat shock proteins, which are involved in protein folding and stress responses, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing 1,2,4-oxadiazoles are prevalent in bioactive molecules due to their electronic properties and metabolic stability .
Biological Activity
The compound 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a benzamide derivative notable for its diverse biological activities. This compound features a trimethoxy group on the benzene ring and a thiophene ring linked to a cyclohexyl moiety through an oxadiazole unit. Its unique structure suggests potential therapeutic applications across various fields, particularly in oncology and antimicrobial research.
- IUPAC Name: this compound
- Molecular Formula: C22H25N5O5
- Molecular Weight: 439.472 g/mol
- CAS Number: 1396635-04-3
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes such as tubulin and heat shock protein 90 (Hsp90) .
- Anticancer Properties: The oxadiazole moiety is known for its anticancer effects, potentially through the inhibition of DNA synthesis and cell division in malignant cells .
- Antimicrobial Effects: Thiophene derivatives exhibit significant antibacterial and antifungal activities, which may extend to this compound due to the presence of the thiophene ring .
Anticancer Activity
Research indicates that compounds containing oxadiazole units possess potent anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound 1 | HepG2 (liver cancer) | 4.37 ± 0.7 |
| Compound 2 | A549 (lung cancer) | 8.03 ± 0.5 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of similar thiophene-based compounds has been reported:
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Moderate |
| Compound C | C. albicans | High |
These results highlight the promising nature of thiophene derivatives in combating bacterial and fungal infections .
Study on Anticancer Effects
A study published in Pharmaceutical Research evaluated the anticancer effects of various oxadiazole derivatives, including those similar to our compound. The results demonstrated that certain structural modifications led to enhanced inhibition of tumor growth in vitro and in vivo models . The study emphasized the importance of the oxadiazole unit in mediating these effects.
Study on Antimicrobial Effects
Another research article focused on the synthesis and biological evaluation of thiophene derivatives against multiple pathogens. The findings indicated that specific substitutions on the thiophene ring significantly improved antimicrobial activity against resistant strains . This reinforces the potential application of our compound in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?
- Methodological Answer :
- Cyclization : Use phosphorous oxychloride (POCl₃) under reflux to form the 1,2,4-oxadiazole ring. Extended reflux times (≥7 hours) enhance cyclization efficiency .
- Coupling Reactions : Employ pyridine as a solvent for amide bond formation between the cyclohexyl-oxadiazole intermediate and 3,4,5-trimethoxybenzoyl chloride .
- Purification : Recrystallize from N,N-dimethylformamide (DMF)/ethanol (1:1) to isolate high-purity crystals .
- Table 1 : Synthesis Optimization Parameters
| Step | Reagent/Condition | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, reflux (7 h) | Increase reflux time to 9–10 h | |
| Amide Coupling | Pyridine, room temperature | Use excess benzoyl chloride (1.2 eq) |
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer :
- Agar Dilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–128 µg/mL .
- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates, using resazurin as a viability indicator .
- Control Compounds : Compare with known agents like ciprofloxacin or fluconazole to benchmark activity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to verify methoxy substituents (δ 3.8–4.0 ppm for OCH₃) and cyclohexyl proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) for absolute configuration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with 3,4-dimethoxy) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to evaluate heterocycle influence on target binding .
- Table 2 : SAR Data from Analog Studies
| Analog Modification | MIC Against S. aureus (µg/mL) | Reference |
|---|---|---|
| 3,4-Dimethoxy substituent | 16 | |
| Thiophene → Furan | 64 |
Q. What experimental strategies resolve contradictions in antimicrobial activity data across studies?
- Methodological Answer :
- Purity Analysis : Validate compound purity via HPLC (≥95%) to rule out impurities as confounding factors .
- Assay Standardization : Replicate tests under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Resistance Profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., altered PFOR enzyme binding) .
Q. How can the mechanism of action against microbial targets be elucidated?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via spectrophotometric NADH oxidation .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and PFOR’s active site (e.g., hydrogen bonds with Arg226) .
- Transcriptomics : Perform RNA-seq on treated microbial cells to identify downregulated pathways (e.g., fatty acid biosynthesis) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility data in different solvent systems?
- Methodological Answer :
- Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) to correlate with logP values .
- Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters (e.g., ΔG) .
Q. What computational methods validate the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
